N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((1-(Hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-based carboxamide derivative characterized by a cyclopropane ring substituted with a hydroxymethyl group and a methylene linker to the amide nitrogen. Its unique cyclopropane moiety may confer distinct physicochemical properties, such as enhanced metabolic stability or altered solubility compared to linear or bulkier substituents .
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-7-13(3-4-13)6-14-12(16)9-1-2-10-11(5-9)18-8-17-10/h1-2,5,15H,3-4,6-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCYHSLHDSJMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been reported to exhibit activity against various cancer cell lines.
Mode of Action
It’s worth noting that compounds with similar structures have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide may interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Based on the reported anticancer activity of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that this compound may have similar effects.
Biological Activity
N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating ATP-binding cassette (ABC) transporters and its implications in various therapeutic areas. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core structure : Benzo[d][1,3]dioxole
- Functional groups : Carboxamide and hydroxymethyl cyclopropyl moiety
The molecular formula is , and its systematic name reflects its complex structure, which contributes to its biological activity.
This compound has been studied for its role as a modulator of ABC transporters. These transporters are crucial for the cellular uptake and efflux of various substrates, including drugs. The compound's ability to influence these transport mechanisms may have significant implications for drug delivery and resistance.
Key Findings:
- ABC Transporter Modulation : Research indicates that this compound can act as a regulator of ABC transport proteins, which are implicated in diseases such as cystic fibrosis and cancer. The modulation of these transporters can enhance the efficacy of co-administered drugs by improving their bioavailability .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of similar structural frameworks exhibit neuroprotective properties. For instance, compounds with similar dioxole structures have demonstrated neuroprotection in models of ischemia by influencing calcium exchange mechanisms in neurons .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and related compounds:
Case Study 1: Cystic Fibrosis Treatment
In a study focusing on cystic fibrosis, derivatives of benzo[d][1,3]dioxole were tested for their ability to modulate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels. The compounds showed promise in restoring function to defective channels in vitro, suggesting a potential therapeutic role for this compound in cystic fibrosis management .
Case Study 2: Neuroprotective Mechanisms
Another investigation evaluated the neuroprotective effects of structurally similar compounds under conditions mimicking ischemic stroke. Results indicated that these compounds could significantly reduce neuronal death caused by oxygen-glucose deprivation (OGD), highlighting their potential as therapeutic agents in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The benzodioxole carboxamide scaffold is shared among several compounds with diverse biological activities. Key structural variations occur at the amide nitrogen substituent:
Key Observations :
Pharmacological Activities
Antidiabetic Potential
Compound IIc demonstrated significant α-amylase inhibition (IC₅₀ = 2.8 μM) and reduced blood glucose levels in STZ-induced diabetic mice by 42% after 28 days, comparable to metformin . The target compound’s hydroxymethyl group may enhance solubility, improving oral bioavailability for metabolic applications.
Flavor Enhancement
S807 interacts with the T1R1/T1R3 umami taste receptor, with a reported flavor threshold of 0.5 ppm . The target compound’s polar hydroxymethyl group may alter receptor binding kinetics compared to S807’s lipophilic heptanyl chain.
Toxicological and Metabolic Profiles
The hydroxymethyl group in the target compound may undergo oxidation to a carboxylic acid, necessitating studies on metabolite safety.
Structure-Activity Relationships (SAR)
- Benzodioxole Core : Essential for receptor binding across analogs; electron-rich aromatic system facilitates π-π interactions .
- Amide Nitrogen Substituent :
- Hydrophobic groups (e.g., heptanyl, naphthyl) enhance receptor binding but may limit solubility.
- Polar groups (e.g., hydroxymethyl) improve aqueous solubility and metabolic pathways.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodological Answer : A feasible approach involves coupling an activated benzo[d][1,3]dioxole-5-carboxylic acid derivative (e.g., acid chloride or mixed anhydride) with the amine group of (1-(hydroxymethyl)cyclopropyl)methanamine. For activation, oxalyl chloride or carbodiimide reagents (e.g., DCC) can be used in anhydrous dichloromethane or dioxane. Post-reaction, the crude product is purified via column chromatography (e.g., silica gel, gradient elution). Triethylamine is often added to scavenge HCl during coupling .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of 1H/13C NMR (in deuterated DMSO or CDCl3) to verify proton environments (e.g., cyclopropane methylene protons at δ ~0.5–1.5 ppm, benzodioxole aromatic protons at δ ~6.5–7.5 ppm) and carbonyl signals (δ ~165–170 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode for [M+Na]+ adducts). Purity is assessed via HPLC (C18 column, UV detection at 254 nm). Always compare spectral data with computational predictions (e.g., ChemDraw) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Wear a chemical-resistant lab coat , nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols. Respiratory protection (e.g., N95 mask) is advised for prolonged exposure. In case of skin contact, wash immediately with water and consult a physician. Store the compound in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can retrosynthetic analysis optimize the synthesis of this compound?
- Methodological Answer : Employ AI-driven tools (e.g., Reaxys, Pistachio) to identify key bond disconnections. The cyclopropane ring is synthetically challenging; prioritize its early formation via [2+1] cycloaddition (e.g., Simmons–Smith reaction) or vinylcyclopropane rearrangements. The hydroxymethyl group can be introduced via hydrolysis of a nitrile intermediate or reduction of a carbonyl precursor. Validate routes using DFT calculations for transition-state stability .
Q. How can researchers evaluate the compound’s bioactivity in plant models, and what controls are essential?
- Methodological Answer : Use Arabidopsis thaliana (Columbia-0) and Oryza sativa (Nihonbare) as model systems. Surface-sterilize seeds, culture on ½ MS agar plates with 0.001–10 µM compound, and measure primary root elongation (ImageJ software) after 7–14 days. Include NAA (1-naphthaleneacetic acid) as a positive control for auxin-like activity. For mechanistic studies, use mutants (e.g., tir1 auxin receptor mutants) and GUS reporter lines (e.g., DR5:GUS) to assess auxin signaling .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Confirm sample purity via TLC/HPLC. If impurities persist, optimize purification (e.g., switch to reverse-phase chromatography). For tautomerism or dynamic effects (e.g., cyclopropane ring strain), acquire variable-temperature NMR or 2D spectra (COSY, HSQC). Cross-validate with X-ray crystallography if crystalline material is obtainable. Computational NMR prediction tools (e.g., ACD/Labs) can help assign ambiguous signals .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine transcriptomics (RNA-seq of treated vs. untreated roots) and chemical genomics (screening yeast knockout libraries). Use pull-down assays with biotinylated analogs to identify protein targets. Test dose-dependent effects on auxin-responsive genes (e.g., IAA19, SAUR) via qPCR. Compare results to known auxin transport inhibitors (e.g., NPA) to infer mode of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
